N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034360-67-1
VCID: VC7589846
InChI: InChI=1S/C14H12N4O3S/c1-2-21-8-3-4-9-11(5-8)22-14(17-9)18-13(20)10-6-12(19)16-7-15-10/h3-7H,2H2,1H3,(H,15,16,19)(H,17,18,20)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34

N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

CAS No.: 2034360-67-1

Cat. No.: VC7589846

Molecular Formula: C14H12N4O3S

Molecular Weight: 316.34

* For research use only. Not for human or veterinary use.

N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide - 2034360-67-1

Specification

CAS No. 2034360-67-1
Molecular Formula C14H12N4O3S
Molecular Weight 316.34
IUPAC Name N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Standard InChI InChI=1S/C14H12N4O3S/c1-2-21-8-3-4-9-11(5-8)22-14(17-9)18-13(20)10-6-12(19)16-7-15-10/h3-7H,2H2,1H3,(H,15,16,19)(H,17,18,20)
Standard InChI Key XUQKUIJDOCFYGW-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(6-Ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide features a benzo[d]thiazole ring substituted with an ethoxy group at the 6-position, linked via a carboxamide bridge to a 6-hydroxypyrimidine-4-carboxylic acid moiety (Fig. 1). The IUPAC name, N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide, reflects this connectivity.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC14H12N4O3S\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight316.34 g/mol
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3
InChI KeyXUQKUIJDOCFYGW-UHFFFAOYSA-N

The ethoxy group enhances lipophilicity, while the hydroxypyrimidine moiety introduces hydrogen-bonding potential, influencing solubility and target interactions .

Synthesis and Preparation

Hypothesized Synthetic Routes

Although explicit synthesis protocols for this compound are undisclosed, analogous benzo[d]thiazole-pyrimidine hybrids are typically constructed through multi-step condensation reactions. A plausible route involves:

  • Benzothiazole Formation: Reacting 2-amino-4-ethoxyphenol with thiourea or carbon disulfide under cyclization conditions to yield 6-ethoxybenzo[d]thiazol-2-amine.

  • Pyrimidine Carboxylic Acid Activation: Converting 6-hydroxypyrimidine-4-carboxylic acid to its reactive acyl chloride or using coupling agents like EDCl/HOBt.

  • Amide Coupling: Combining the activated pyrimidine derivative with 6-ethoxybenzo[d]thiazol-2-amine to form the final carboxamide.

Challenges in Synthesis

The ethoxy group’s electron-donating nature may necessitate protecting strategies during cyclization to prevent unwanted side reactions. Additionally, the hydroxypyrimidine’s tautomeric equilibrium (keto-enol) could complicate purification .

Physicochemical Properties

Solubility and Lipophilicity

Experimental solubility data for this compound are unavailable, but comparisons to structurally similar molecules provide insights. For instance, 6-methoxybenzo[d]thiazole (CAS: 2942-13-4) exhibits a logP of 2.14 and solubility of 0.369 mg/mL . The ethoxy substitution in the target compound likely increases logP slightly, while the hydroxypyrimidine moiety may enhance aqueous solubility through hydrogen bonding.

Table 2: Predicted Physicochemical Properties

PropertyEstimated Value
LogP (iLOGP)~2.5–3.0
TPSA~90 Ų
Hydrogen Bond Donors2 (pyrimidine -OH and amide NH)

Stability Considerations

Future Research Directions

In Vitro Screening

Priority areas include:

  • Antimicrobial Assays: Testing against Gram-positive/negative bacteria and fungi.

  • Cytotoxicity Studies: Evaluating IC50 values in cancer cell lines (e.g., MCF-7, HeLa).

Structural Optimization

  • Introducing fluorine at the pyrimidine 5-position to enhance metabolic stability.

  • Replacing the ethoxy group with sulfonamide to improve solubility.

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